molecular formula C15H13ClO2 B8536462 beta-(2'-Chloro-4-biphenylyl)propionic acid

beta-(2'-Chloro-4-biphenylyl)propionic acid

Cat. No. B8536462
M. Wt: 260.71 g/mol
InChI Key: WROMQWDAARAOMP-UHFFFAOYSA-N
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Description

Beta-(2'-Chloro-4-biphenylyl)propionic acid is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-(2'-Chloro-4-biphenylyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-(2'-Chloro-4-biphenylyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)phenyl]propanoic acid

InChI

InChI=1S/C15H13ClO2/c16-14-4-2-1-3-13(14)12-8-5-11(6-9-12)7-10-15(17)18/h1-6,8-9H,7,10H2,(H,17,18)

InChI Key

WROMQWDAARAOMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 100 g of p-(2-chlorophenyl)cinnamic acid in 1 l. of 95% ethanol is hydrogenated at atmospheric pressure using platinum oxide catalyst (1 g). The uptake of hydrogen ceases when approximately 9-10 l. of hydrogen is consumed. The catalyst is then filtered off and the reaction evaporated to dryness to give β-(2'-chloro-4-biphenylyl)propionic acid.
Name
p-(2-chlorophenyl)cinnamic acid
Quantity
100 g
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1 g
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Synthesis routes and methods II

Procedure details

when p-(2-chlorophenyl)cinnamic acid is replaced by the cinnamic acid compounds of Table II, Example 1 then the corresponding propionic acid is prepared.
Name
p-(2-chlorophenyl)cinnamic acid
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reactant
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